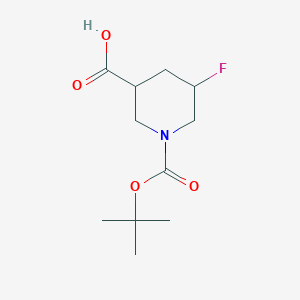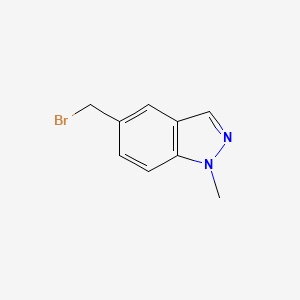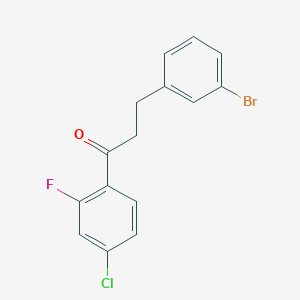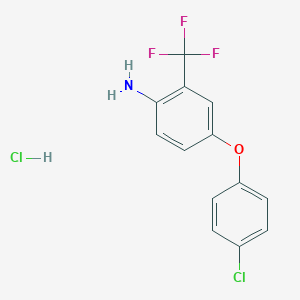
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride
Übersicht
Beschreibung
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride (4-CTA-HCl) is a synthetic organic compound with a wide range of applications in both scientific research and industrial processes. It is a white powder with a molecular weight of 375.92 g/mol and a melting point of 159-161°C. 4-CTA-HCl is an aromatic amine derivative, containing both an amine and a phenoxy group, which can be used as a building block for the synthesis of various organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Materials Science
- The synthesis of polyurethane cationomers with anil groups has been explored, with a focus on the intramolecular proton transfer in salicylideneanil structures to obtain polymeric films with fluorescent properties. This research highlights the potential of incorporating specific aniline derivatives into polymers for enhanced material properties (Buruianǎ et al., 2005).
Environmental Applications
- Aniline modulation strategies have been used to construct imine-linked covalent organic frameworks (COFs) for the adsorption and sensitive determination of chlorophenols in environmental samples. This showcases the application of aniline derivatives in developing novel adsorbents for water purification and monitoring environmental pollutants (Xu et al., 2021).
Chemical Synthesis and Catalysis
- Novel dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit have been synthesized, demonstrating the utility of aniline derivatives in the design and construction of complex molecular architectures with potential applications in nanotechnology and materials science (Morar et al., 2018).
Analytical Chemistry
- The development of methods for the synthesis of aniline derivatives and their application in analytical chemistry, particularly in the context of environmental analysis and food safety, has been reported. These studies highlight the role of aniline derivatives in enhancing the sensitivity and specificity of analytical methods (Vecchio, 2006).
Organic Chemistry and Reaction Mechanisms
- Research into the introduction of a hydroxy group and N-iodophenylation of N-arylamides using specific reagents indicates the versatility of aniline derivatives in facilitating complex organic transformations. This work contributes to the broader understanding of reaction mechanisms and synthetic methodologies in organic chemistry (Itoh et al., 2002).
Eigenschaften
IUPAC Name |
4-(4-chlorophenoxy)-2-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3NO.ClH/c14-8-1-3-9(4-2-8)19-10-5-6-12(18)11(7-10)13(15,16)17;/h1-7H,18H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUSOTTHAMWOCLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=C(C=C2)N)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



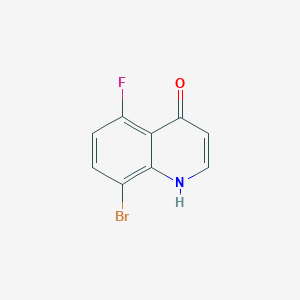
amine](/img/structure/B1521021.png)
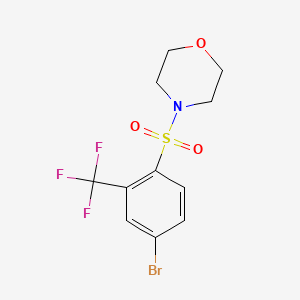
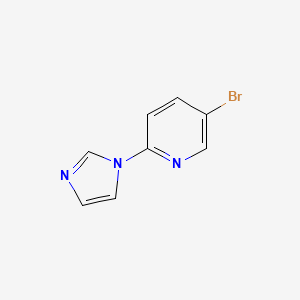
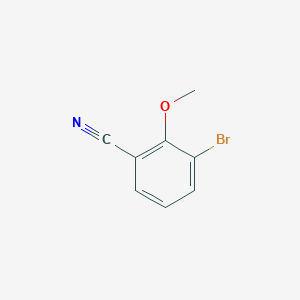
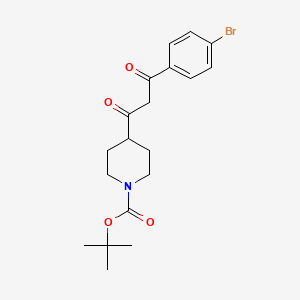
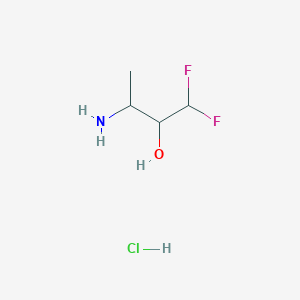
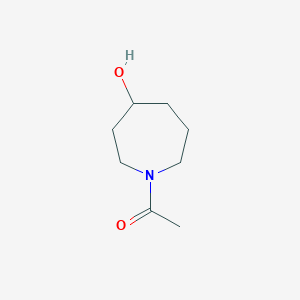
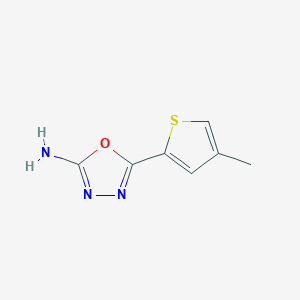
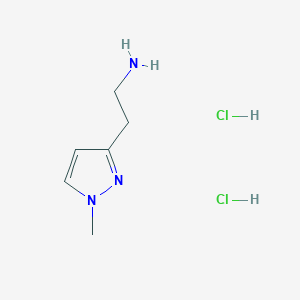
![2-Chloro-5-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1521038.png)
